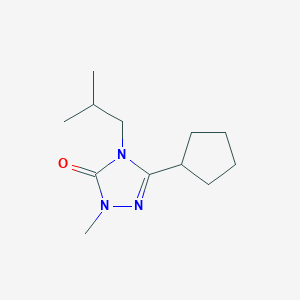

3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, commonly known as CP-945,598, is a novel compound that belongs to the class of triazolopyrimidines. It has been extensively studied for its potential applications in the field of neuroscience and neuropharmacology. CP-945,598 has been found to exhibit potent and selective antagonism towards the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is widely distributed in the central nervous system.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 1,2,4-triazole derivatives involves complex reactions that yield compounds with varying substituents, demonstrating the versatility of triazole chemistry. For instance, research has explored the cyclization reactions of semicarbazides in alkaline medium to obtain substituted 1,2,4-triazoles, highlighting the methodological advancements in synthesizing these compounds (Pitucha et al., 2009). Similarly, the condensation of aminoazoles with β-ketoacetal or β-ketoaldehyde results in the formation of azolo[a]pyrimidines and azoloquinazolines, showcasing the structural diversity achievable through different synthetic routes (Bajwa & Sykes, 1979).

Antioxidant Activity and Physicochemical Properties

Several studies have focused on the antioxidant activities of 1,2,4-triazole derivatives, indicating their potential in mitigating oxidative stress. For example, novel 1,2,4-triazol-5-one derivatives have been synthesized and analyzed for their in vitro antioxidant activities, showing promising results compared to standard antioxidants (Yüksek et al., 2015). The synthesis and titration in non-aqueous mediums of these compounds reveal their physicochemical properties, including acidity levels determined by potentiometric titration with tetrabutylammonium hydroxide (Yüksek et al., 2005).

Molecular Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the molecular structure, vibrational frequencies, and electronic properties of 1,2,4-triazole derivatives. These studies provide insights into the electronic behavior and stability of these compounds, which are crucial for their potential applications in various scientific and industrial fields (Gökce et al., 2014).

Biological Evaluation

Beyond their physicochemical properties, 1,2,4-triazole derivatives have also been subject to biological evaluation to determine their antimicrobial and antioxidant potentials. Such studies are foundational for developing new compounds with potential therapeutic applications, underscoring the importance of triazole derivatives in medicinal chemistry (Aktas-Yokus et al., 2015).

Eigenschaften

IUPAC Name |

5-cyclopentyl-2-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-9(2)8-15-11(10-6-4-5-7-10)13-14(3)12(15)16/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJOIEVOWRTZBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NN(C1=O)C)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2819149.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2819153.png)

![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2819158.png)

![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)

![N-(4-methylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2819165.png)

![6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2819167.png)

![4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)